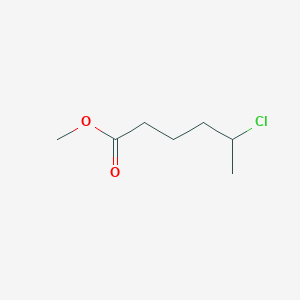
5-Chlorocaproic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Cholrohexanoate: is an organic compound with the molecular formula C7H13ClO2 5-Chlorocaproic acid methyl ester . This compound is primarily used as a building block in organic synthesis. It has a molecular weight of 164.63 g/mol and is characterized by its ability to participate in various chemical reactions due to the presence of both ester and chloro functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-Cholrohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of Methyl 5-Cholrohexanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 5-Cholrohexanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like .
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
Applications De Recherche Scientifique
Methyl 5-Cholrohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 5-Cholrohexanoate primarily involves its reactivity due to the ester and chloro functional groups. The ester group can undergo hydrolysis, catalyzed by esterases, to form the corresponding carboxylic acid and alcohol. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Methyl 5-Bromohexanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 5-Iodohexanoate: Contains an iodo group instead of a chloro group.
Ethyl 5-Chlorohexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-Cholrohexanoate is unique due to the specific reactivity imparted by the chloro group, which is less reactive than bromo and iodo groups but more reactive than a hydrogen atom. This balance of reactivity makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
methyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3 |
Clé InChI |
JFDGPJPDWIHCSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















